molecular formula C22H26FN7O2 B2945894 3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-35-9

3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2945894
CAS No.: 898449-35-9
M. Wt: 439.495
InChI Key: GSUUUXMISIBSQE-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a novel triazole-pyrimidine hybrid. It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was part of a series of novel triazole-pyrimidine-based compounds . The chemical reactions involved in its synthesis were evaluated using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Antagonist and Antihistaminic Activities

Research has demonstrated the potential of derivatives related to the compound as antagonists and for their antihistaminic properties. Watanabe et al. (1992) synthesized a series of derivatives showing significant 5-HT2 antagonist activity, surpassing that of known compounds such as ritanserin, without displaying alpha 1 antagonist activity in vivo. These findings underscore the utility of the compound's derivatives as components in developing new antagonists with specific target activities (Watanabe et al., 1992).

Antiasthmatic and Vasodilator Activities

Bhatia et al. (2016) explored the vasodilator activity of xanthene derivatives, including those related to the compound , for their potential as antiasthmatic agents. This study highlights the compound's relevance in developing treatments that address respiratory conditions by facilitating bronchodilation and improving airway function (Bhatia et al., 2016).

Mechanism of Action

The compound exhibited promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, it showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety and Hazards

The safety and hazards of the compound are not explicitly mentioned in the available literature .

Properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-26-19-18(20(31)27(2)22(26)32)29-14-17(15-6-8-16(23)9-7-15)25-30(21(29)24-19)13-12-28-10-4-3-5-11-28/h6-9H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUUUXMISIBSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCCCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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